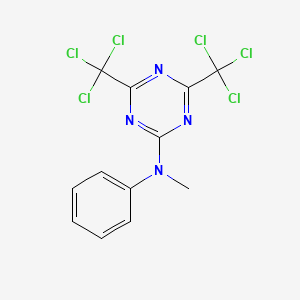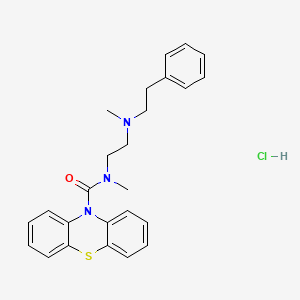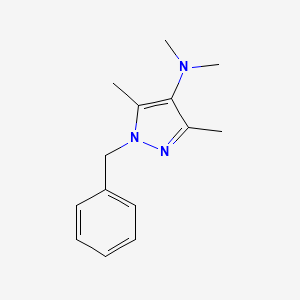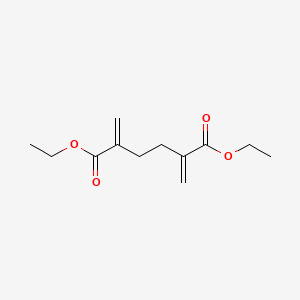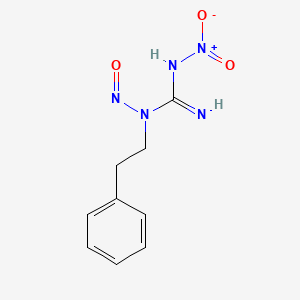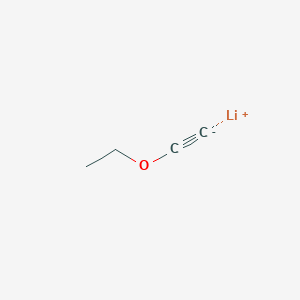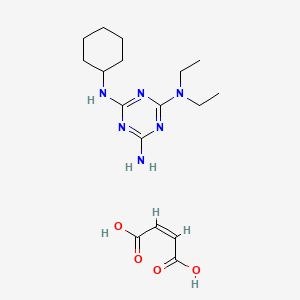
(2-Methoxy-1-methylethenyl)cyclopropane (cis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and a methylethenyl group. This compound is a stereoisomer, specifically the cis isomer, meaning the substituents are on the same side of the cyclopropane ring. The molecular formula of (2-Methoxy-1-methylethenyl)cyclopropane (cis) is C7H12O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing substituted cyclopropanes, including (2-Methoxy-1-methylethenyl)cyclopropane (cis), is the reaction of alkenes with carbenes or carbenoids. The Simmons-Smith reaction is a notable example, where an organozinc carbenoid reacts with an alkene to form a cyclopropane . This reaction typically involves diiodomethane and a zinc-copper couple, which generates the carbenoid in situ.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-1-methylethenyl)cyclopropane (cis) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the methylethenyl group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the double bond can produce 2-methoxy-1-methylcyclopropane.
Applications De Recherche Scientifique
(2-Methoxy-1-methylethenyl)cyclopropane (cis) has various applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms involving cyclopropanes.
Biology: Its derivatives can be used to investigate biological pathways and enzyme interactions.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxy-1-methylethenyl)cyclopropane (cis) involves the formation of a cyclopropane ring through the addition of carbenes to alkenes. Carbenes, such as methylene, react with the double bond in alkenes, resulting in the formation of a cyclopropane ring while retaining the stereochemistry of the double bond . This reaction is stereospecific and often involves the use of diazomethane as a carbene precursor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring with hydrogen atoms.
1-Ethyl-2-methylcyclopropane: A substituted cyclopropane with ethyl and methyl groups.
Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-: A more complex cyclopropane derivative with additional functional groups
Uniqueness
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications. The presence of both a methoxy group and a methylethenyl group on the same side of the cyclopropane ring distinguishes it from other cyclopropane derivatives.
Propriétés
Numéro CAS |
35200-79-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
[(Z)-1-methoxyprop-1-en-2-yl]cyclopropane |
InChI |
InChI=1S/C7H12O/c1-6(5-8-2)7-3-4-7/h5,7H,3-4H2,1-2H3/b6-5- |
Clé InChI |
CYVUCOYJTYWOAH-WAYWQWQTSA-N |
SMILES isomérique |
C/C(=C/OC)/C1CC1 |
SMILES canonique |
CC(=COC)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
